Cas no 3306-05-6 (N-(2-hydroxy-2-phenylethyl)acetamide)

N-(2-hydroxy-2-phenylethyl)acetamide is a synthetic organic compound featuring both hydroxyl and amide functional groups, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its structure, combining a phenyl ring with a hydroxyethylacetamide moiety, allows for selective reactivity in nucleophilic and condensation reactions. The compound is particularly valued for its potential as a precursor in the development of bioactive molecules, including analgesics and CNS-targeting agents. Its moderate polarity and stability under standard conditions facilitate handling and purification. The presence of both hydrophilic and hydrophobic regions enhances its solubility profile, enabling applications in diverse solvent systems. Careful storage under inert conditions is recommended to preserve its integrity.
N-(2-hydroxy-2-phenylethyl)acetamide structure
3306-05-6 structure
Product Name:N-(2-hydroxy-2-phenylethyl)acetamide
CAS No:3306-05-6
MF:C10H13NO2
MW:179.215722799301
CID:917550
PubChem ID:270963
Update Time:2025-10-12

N-(2-hydroxy-2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-hydroxy-2-phenylethyl)acetamide
    • AC1L6PQO; AKOS008977316; Acetaminomethyl-phenyl-carbinol; 2-(N-acetyl)amino-1-phenylethanol; AR-1J7955; NSC114228; AC1Q5ONY; AGN-PC-001IFG; N-(2-hydroxy-2-phenyl-ethyl)-acetamide; SureCN885090;
    • 3306-05-6
    • KJCJYQYRPOJUKJ-UHFFFAOYSA-N
    • CS-0221825
    • N-(2-hydroxy-2-phenylethyl) acetamide
    • Z255306774
    • Acetamide, N-(2-hydroxy-2-phenylethyl)-
    • DTXSID90297124
    • NSC-114228
    • SCHEMBL885090
    • N-(2-hydroxy-2-phenyl-ethyl)-acetamide
    • EN300-100177
    • N-(2-HYDROXY-2-PHENYL-ETHYL)ACETAMIDE
    • NSC114228
    • DS-011544
    • AKOS008977316
    • HY-W164451
    • Inchi: 1S/C10H13NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,11,12)
    • InChI Key: KJCJYQYRPOJUKJ-UHFFFAOYSA-N
    • SMILES: CC(NCC(C1C=CC=CC=1)O)=O

Computed Properties

  • Exact Mass: 179.09469
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

N-(2-hydroxy-2-phenylethyl)acetamide Pricemore >>

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Additional information on N-(2-hydroxy-2-phenylethyl)acetamide

N-(2-Hydroxy-2-Phenylethyl)Acetamide: A Comprehensive Overview

N-(2-Hydroxy-2-Phenylethyl)Acetamide, also known by its CAS number CAS No 3306-05-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with the molecular formula C11H15NO2, is characterized by its unique structure, which includes an acetamide group attached to a hydroxyl-substituted phenethyl group. The compound's structure is notable for its potential to engage in hydrogen bonding due to the hydroxyl group, which can influence its solubility and bioavailability.

The synthesis of N-(2-Hydroxy-2-Phenylethyl)Acetamide typically involves the reaction of phenethyl alcohol with acetyl chloride or acetic anhydride in the presence of a base. This reaction pathway is well-documented and represents a standard method for amide formation. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly syntheses, reducing the overall carbon footprint associated with its production.

Recent studies have highlighted the potential of CAS No 3306-05-6 as a precursor in drug design. Its structure serves as a scaffold for various bioactive molecules, particularly in the development of anti-inflammatory and analgesic agents. Researchers have explored its ability to modulate cellular signaling pathways, such as the NF-kB pathway, which is central to inflammatory responses. These findings underscore its role as a valuable tool in medicinal chemistry.

In addition to its pharmacological applications, N-(2-Hydroxy-2-Phenylethyl)Acetamide has been investigated for its role in materials science. Its ability to form stable crystalline structures makes it a candidate for use in polymer additives and drug delivery systems. Recent research has focused on its compatibility with biodegradable polymers, which could enhance the controlled release of therapeutic agents.

The compound's physical properties, including its melting point and solubility profile, are critical factors influencing its applications. Studies have shown that CAS No 3306-05-6 exhibits moderate solubility in organic solvents such as dichloromethane and ethanol, while being less soluble in water. This characteristic makes it suitable for formulations requiring controlled drug release mechanisms.

From an environmental perspective, understanding the degradation pathways of N-(2-Hydroxy-2-Phenylethyl)Acetamide is essential for assessing its ecological impact. Recent research has identified microbial degradation as a primary route, with specific bacteria strains capable of metabolizing the compound into less harmful byproducts. These findings contribute to the development of sustainable practices in chemical manufacturing.

In conclusion, N-(2-Hydroxy-2-Phenylethyl)Acetamide, or CAS No 3306-05-6, stands out as a versatile compound with diverse applications across multiple disciplines. Its structural features, synthesis methods, pharmacological potential, and environmental considerations highlight its significance in contemporary chemical research. As ongoing studies continue to unravel its properties and applications, this compound remains at the forefront of scientific innovation.

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